molecular formula C8H12N2O3 B2653234 Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate CAS No. 2107545-81-1

Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2653234
CAS No.: 2107545-81-1
M. Wt: 184.195
InChI Key: OIFCRLJBYVBFER-UHFFFAOYSA-N
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Description

Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, an aminoethyl side chain, and an oxazole ring

Properties

IUPAC Name

ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-12-8(11)6-4-13-10-7(6)5(2)9/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFCRLJBYVBFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature to moderate heating, and the use of a packed reactor containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of Deoxo-Fluor® in a flow reactor packed with manganese dioxide has been shown to improve the safety profile and yield of the reaction . This method allows for the rapid and stereospecific synthesis of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit microbial biofilm formation by exerting pro-oxidant activity . The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

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